![molecular formula C16H17NO B14635271 1-Propanone, 1-phenyl-2-[(phenylmethyl)amino]- CAS No. 52597-17-8](/img/structure/B14635271.png)
1-Propanone, 1-phenyl-2-[(phenylmethyl)amino]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Propanone, 1-phenyl-2-[(phenylmethyl)amino]- is an organic compound with the chemical formula C16H17NO. It is a derivative of propanone, where the hydrogen atoms are replaced by phenyl and phenylmethylamino groups. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Propanone, 1-phenyl-2-[(phenylmethyl)amino]- can be synthesized through several methods. One common method involves the condensation of benzene with propionyl chloride, followed by hydrolysis . Another method includes the Friedel-Crafts alkylation reaction of chloroacetone with benzene in the presence of an aluminum chloride catalyst . Additionally, the compound can be synthesized by the gas-phase ketonic decarboxylation of phenylacetic acid using acetic acid over a ceria-alumina solid acid catalyst .
Industrial Production Methods
In industrial settings, the production of 1-Propanone, 1-phenyl-2-[(phenylmethyl)amino]- often involves large-scale reactions using similar synthetic routes. The choice of method depends on factors such as cost, yield, and purity requirements.
Análisis De Reacciones Químicas
Types of Reactions
1-Propanone, 1-phenyl-2-[(phenylmethyl)amino]- undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Substitution reactions can occur in the presence of halogenating agents or other electrophiles.
Major Products Formed
The major products formed from these reactions include phenylacetylcarbinol, benzaldehyde, benzoic acid, and other derivatives depending on the specific reaction conditions .
Aplicaciones Científicas De Investigación
1-Propanone, 1-phenyl-2-[(phenylmethyl)amino]- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Mecanismo De Acción
The mechanism of action of 1-Propanone, 1-phenyl-2-[(phenylmethyl)amino]- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Benzyl methyl ketone: Another related compound with similar structural features.
Uniqueness
1-Propanone, 1-phenyl-2-[(phenylmethyl)amino]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its applications in various fields highlight its versatility and importance in scientific research and industrial processes.
Propiedades
Número CAS |
52597-17-8 |
|---|---|
Fórmula molecular |
C16H17NO |
Peso molecular |
239.31 g/mol |
Nombre IUPAC |
2-(benzylamino)-1-phenylpropan-1-one |
InChI |
InChI=1S/C16H17NO/c1-13(16(18)15-10-6-3-7-11-15)17-12-14-8-4-2-5-9-14/h2-11,13,17H,12H2,1H3 |
Clave InChI |
GYAWABSRCYDGGW-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)C1=CC=CC=C1)NCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



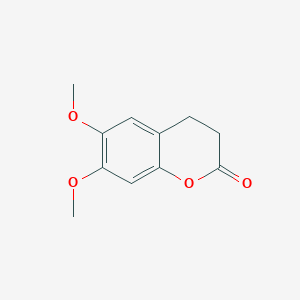
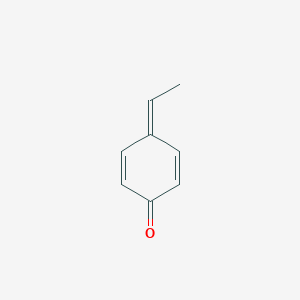


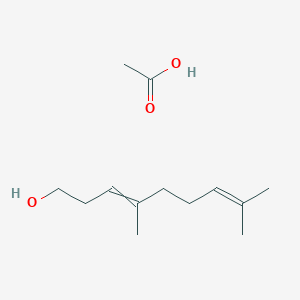
![1H-Pyrrolo[3,2,1-IJ]quinazoline](/img/structure/B14635215.png)
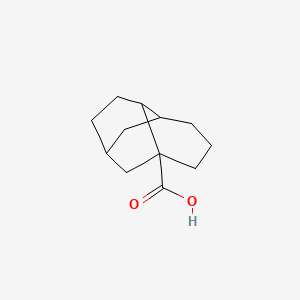
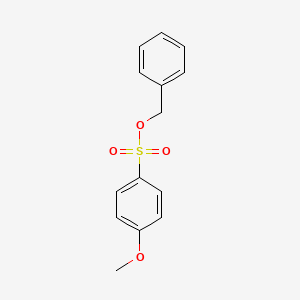
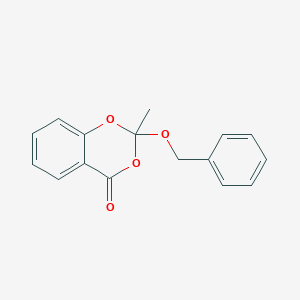
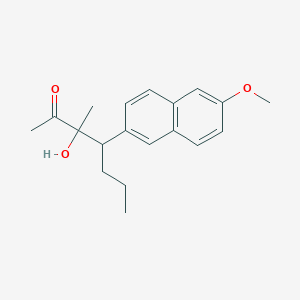
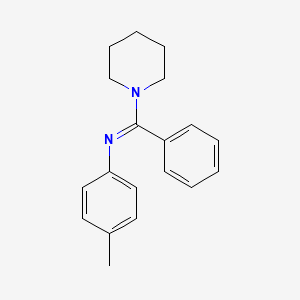
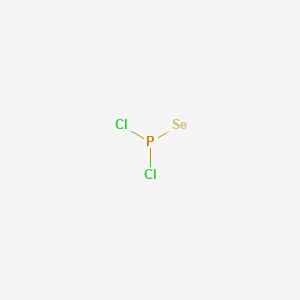
![4-[Ethyl(phenyl)phosphanyl]butan-1-OL](/img/structure/B14635251.png)
